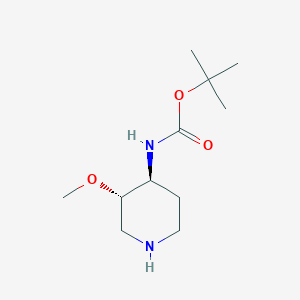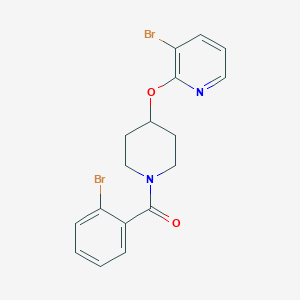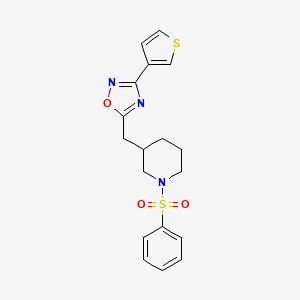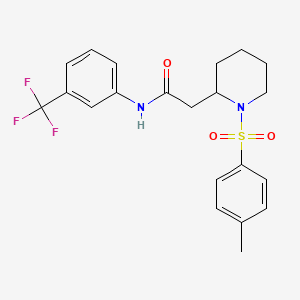
2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring substituted with a tosyl group and an acetamide moiety linked to a trifluoromethyl-substituted phenyl ring, making it a molecule of interest for researchers exploring new pharmacological agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 2-piperidone, the piperidine ring is constructed through cyclization reactions.
Tosylation: The piperidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Acetamide Formation: The tosylated piperidine is reacted with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety or the aromatic ring, potentially yielding amines or reduced aromatic systems.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxides and sulfoxides.
Reduction Products: Amines and reduced aromatic compounds.
Substitution Products: Functionalized aromatic derivatives.
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology:
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biochemical Probes: Utilized as probes to study biological pathways and enzyme functions.
Medicine:
Drug Development: Explored as a lead compound for developing new drugs targeting specific receptors or enzymes.
Diagnostic Agents: Potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Functional Materials: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to influence cellular processes.
The compound’s effects are mediated through these interactions, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
2-(1-Tosylpiperidin-2-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may alter its pharmacological profile.
2-(1-Tosylpiperidin-2-yl)-N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.
2-(1-Tosylpiperidin-2-yl)-N-(3-chlorophenyl)acetamide: Substituted with a chlorine atom, which can influence its chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in 2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide imparts unique electronic and steric properties, enhancing its potential as a pharmacological agent and functional material. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-8-10-19(11-9-15)30(28,29)26-12-3-2-7-18(26)14-20(27)25-17-6-4-5-16(13-17)21(22,23)24/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQSYASRVJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2981179.png)
![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)
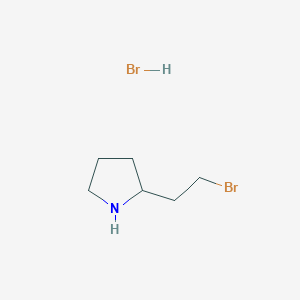
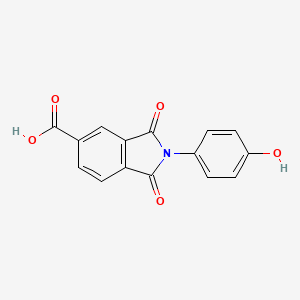
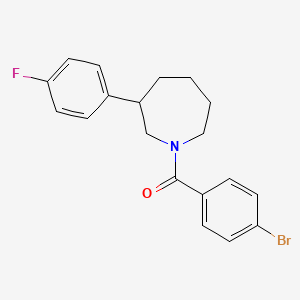
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)
![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)
